molecular formula C12H18ClNO3 B359471 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol CAS No. 923145-10-2

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol

Cat. No.: B359471
CAS No.: 923145-10-2
M. Wt: 259.73g/mol
InChI Key: TZBSBFTUYZPAIV-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a phenoxy group substituted with a chlorine and a methyl group, linked to a propanol backbone that is further modified with a hydroxyethylamino group. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Alkylation: The phenoxy intermediate is then reacted with epichlorohydrin under basic conditions to introduce the propanol moiety.

    Amination: The final step involves the reaction of the intermediate with 2-aminoethanol to introduce the hydroxyethylamino group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the phenoxy or amino groups.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    1-(4-Chlorophenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol: Lacks the methyl group on the phenoxy ring.

    1-(3-Methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol: Lacks the chlorine atom on the phenoxy ring.

    1-(4-Chloro-3-methylphenoxy)-3-aminopropan-2-ol: Lacks the hydroxyethyl group.

Uniqueness: 1-(4-Chloro-3-methylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol is unique due to the presence of both chlorine and methyl substituents on the phenoxy ring, combined with the hydroxyethylamino group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-(2-hydroxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3/c1-9-6-11(2-3-12(9)13)17-8-10(16)7-14-4-5-15/h2-3,6,10,14-16H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBSBFTUYZPAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CNCCO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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